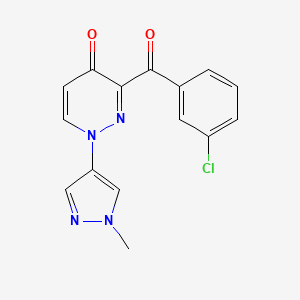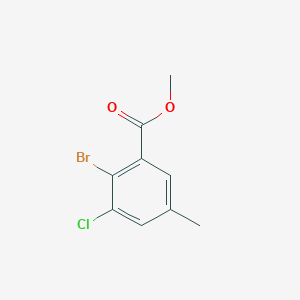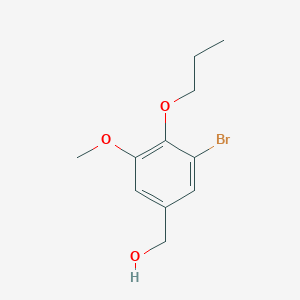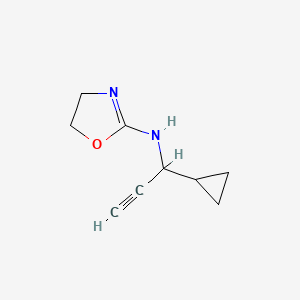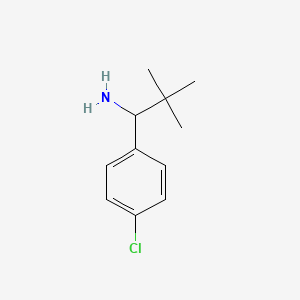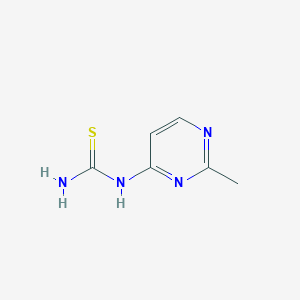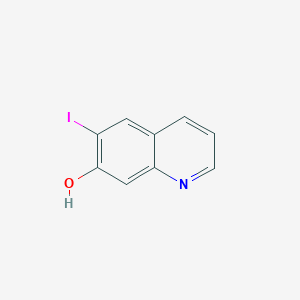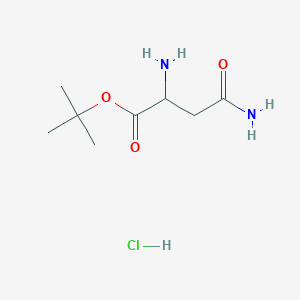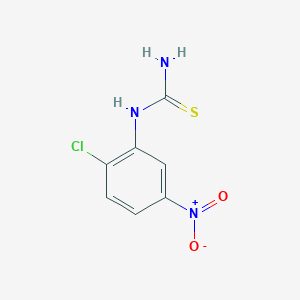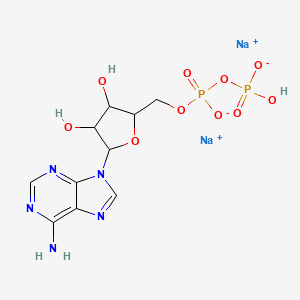
Adenosine 5'-diphosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5'-diphosphate (sodium salt) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is an essential component in the synthesis of adenosine triphosphate (ATP), which is the primary energy carrier in cells. This compound is also involved in various biochemical processes, including nucleic acid metabolism and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5'-diphosphate (sodium salt) can be synthesized through several methods. One common approach involves the enzymatic conversion of adenosine monophosphate (AMP) to adenosine 5'-diphosphate (ADP) using adenylate kinase. Another method includes the chemical synthesis of ADP from adenosine and diphosphate salts under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of adenosine 5'-diphosphate (sodium salt) typically involves large-scale enzymatic reactions or chemical synthesis processes. These methods are optimized to ensure high yield and purity of the final product. The production process may also include purification steps such as crystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Adenosine 5'-diphosphate (sodium salt) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of adenosine 5'-diphosphate (sodium salt) can lead to the formation of adenosine triphosphate (ATP) and other oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of adenosine nucleotides.
Substitution: Substitution reactions can result in the formation of modified adenosine nucleotides with different functional groups.
Scientific Research Applications
Adenosine 5'-diphosphate (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: It is used as a substrate in enzymatic studies and as a building block in the synthesis of nucleotide analogs.
Biology: ADP is involved in cellular respiration and energy metabolism, making it a valuable tool in studying metabolic pathways.
Medicine: ADP is used in platelet aggregation studies and as a diagnostic tool in cardiovascular research.
Industry: It is utilized in the production of pharmaceuticals and as a component in various biochemical assays.
Mechanism of Action
Adenosine 5'-diphosphate (sodium salt) exerts its effects through its role in energy transfer and signal transduction. It acts as a substrate for enzymes such as ATP synthase, which converts ADP to ATP, providing energy for cellular processes. ADP also interacts with purinergic receptors, such as P2Y1, P2Y12, and P2X1, influencing platelet activation and other cellular responses.
Comparison with Similar Compounds
Adenosine 5'-diphosphate (sodium salt) is similar to other nucleotides such as adenosine monophosphate (AMP) and adenosine triphosphate (ATP). it is unique in its role as an intermediate in energy metabolism and its involvement in platelet aggregation. Other similar compounds include guanosine diphosphate (GDP) and cytidine diphosphate (CDP), which also play roles in nucleotide metabolism and cellular signaling.
Properties
Molecular Formula |
C10H13N5Na2O10P2 |
|---|---|
Molecular Weight |
471.17 g/mol |
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
InChI Key |
ORKSTPSQHZNDSC-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



